molecular formula C13H9ClO3S B14609535 1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione CAS No. 60072-56-2

1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione

Cat. No.: B14609535
CAS No.: 60072-56-2
M. Wt: 280.73 g/mol
InChI Key: FWWMSSMYPPGNOS-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione is an organic compound that features both a chlorinated phenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve the following steps:

    Halogenation: Introduction of the chlorine atom to the phenyl ring.

    Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

    Formation of the Propane-1,3-dione Backbone: This could involve aldol condensation or other carbon-carbon bond-forming reactions.

    Thiophene Ring Introduction: Coupling reactions to attach the thiophene ring to the propane-1,3-dione backbone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups in the propane-1,3-dione backbone can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a diketone, while reduction could yield a diol.

Scientific Research Applications

1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with Cellular Pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the thiophene ring.

    1-(3-Chloro-2-hydroxyphenyl)-3-(furan-2-yl)propane-1,3-dione: Contains a furan ring instead of a thiophene ring.

Uniqueness

1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione is unique due to the presence of both a chlorinated phenyl group and a thiophene ring, which can impart distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

60072-56-2

Molecular Formula

C13H9ClO3S

Molecular Weight

280.73 g/mol

IUPAC Name

1-(3-chloro-2-hydroxyphenyl)-3-thiophen-2-ylpropane-1,3-dione

InChI

InChI=1S/C13H9ClO3S/c14-9-4-1-3-8(13(9)17)10(15)7-11(16)12-5-2-6-18-12/h1-6,17H,7H2

InChI Key

FWWMSSMYPPGNOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)CC(=O)C2=CC=CS2

Origin of Product

United States

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